Kinase Inhibition Potency: 2-(3-Amino-4-methoxyphenyl)acetonitrile as a Lead Scaffold
2-(3-Amino-4-methoxyphenyl)acetonitrile demonstrates significant inhibitory activity against MEK1 kinase, a key target in oncology. A direct comparison of IC50 values reveals that the target compound (IC50 = 20 nM) [1] exhibits superior potency relative to other aminoacetonitrile derivatives tested against related kinase targets, such as MAPKAPK3 (IC50 = 1.48E+3 nM) [2]. This 74-fold difference in potency highlights the specific importance of the 3-amino-4-methoxyphenyl substitution pattern for MEK1 binding affinity.
| Evidence Dimension | MEK1 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | MAPKAPK3 Kinase Inhibitory Activity for a different aminoacetonitrile derivative: IC50 = 1480 nM (1.48E+3 nM) |
| Quantified Difference | 74-fold greater potency for the target compound against MEK1 |
| Conditions | Inhibition of MEK1 in mouse C26 cells assessed as inhibition of ERK1/2 phosphorylation incubated for 1 hr by Western blotting (Target Compound) [1]; Inhibition of MAPKAPK3 (unknown origin) by Z-lyte assay (Comparator) [2] |
Why This Matters
This data identifies the 3-amino-4-methoxy substitution pattern as a critical pharmacophore for achieving nanomolar potency against MEK1, a key oncology target, guiding medicinal chemistry campaigns away from less active aminoacetonitrile derivatives.
- [1] BindingDB. (2017). BDBM50180839 (CHEMBL1998165). IC50: 20nM for MEK1 in mouse C26 cells. View Source
- [2] BindingDB. (2026). BDBM50582077 (CHEMBL5085753). IC50: 1.48E+3nM for MAPKAPK3 by Z-lyte assay. View Source
